

An In-Depth Technical Guide to the Physical and Chemical Properties of Intermedeol

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Compound of Interest

Compound Name: *Intermedeol*

Cat. No.: *B1254906*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a naturally occurring sesquiterpene alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and apoptotic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Intermedeol**, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Intermedeol is a sesquiterpenoid with the molecular formula $C_{15}H_{26}O$.^{[1][2][3][4]} Its structure features a decahydronaphthalene core with a tertiary alcohol and a methylvinyl group. The physicochemical properties of **Intermedeol** are summarized in the table below, providing a consolidated reference for its key characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O	[1][2][3][4]
Molecular Weight	222.37 g/mol	[2][4][5]
CAS Number	6168-59-8	[1][4]
Melting Point	47-48 °C	[1][4][5]
Boiling Point	298.5 ± 19.0 °C (Predicted)	[1]
Solubility	7.289 mg/L in water @ 25 °C (Estimated)	[6]
Appearance	Solid	[7]
XLogP3	4.5	[2]
Kovats Retention Index (Standard non-polar)	1626, 1645, 1654, 1666, 1667, 1669, 1675	[2][8]
Kovats Retention Index (Standard polar)	2222, 2247	[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Intermedeol

This protocol outlines a general method for the analysis of sesquiterpenes like **Intermedeol** in a sample matrix.

a) Sample Preparation (General Protocol for Plant Material):

- Weigh approximately 100 mg of dried and powdered plant material into a glass vial.
- Add a known concentration of an appropriate internal standard (e.g., α -Farnesene-d6).
- Add 1.5 mL of a suitable solvent (e.g., ethyl acetate).
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

- Centrifuge the sample to pellet the solid material.
- Carefully transfer the supernatant to a clean vial for GC-MS analysis.

b) GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890 or similar.
- Mass Spectrometer: Agilent 7000 triple-quadrupole MS or similar.
- Column: Agilent DB-5 column (20 m x 0.18 mm, 0.18 μ m film thickness) or equivalent.
- Inlet: Split/splitless injector at 280 °C.
- Injection Volume: 1 μ L (splitless).
- Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 0.5 min.
 - Ramp 1: 10 °C/min to 178 °C.
 - Ramp 2: 2 °C/min to 196 °C.
 - Ramp 3: 55 °C/min to 320 °C, hold for 3.5 min.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goal. Key ions for **Intermedeol** should be monitored.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of **Intermedeol**.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a few milligrams of purified **Intermedeol** in a suitable deuterated solvent (e.g., CDCl_3).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ^1H NMR: To determine the proton environment.
 - ^{13}C NMR: To identify the number and type of carbon atoms.
 - DEPT-135: To differentiate between CH , CH_2 , and CH_3 groups.
 - 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

b) Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum of a solid sample using an ATR accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Analysis: The IR spectrum of **Intermedeol** is characterized by two bands of equal strength at approximately 890 and 910 cm^{-1} .^[1]

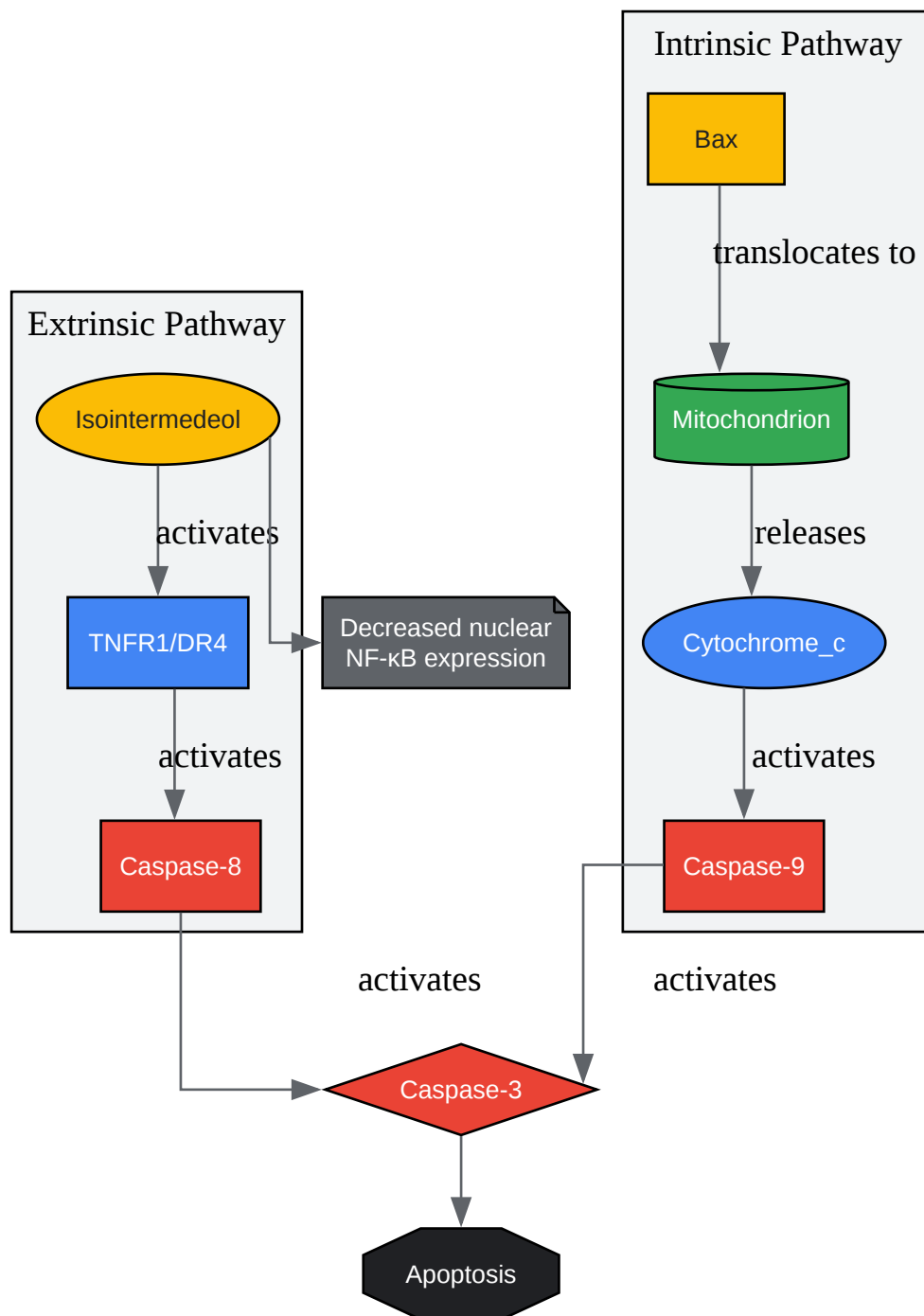
Signaling Pathways

Intermedeol and its stereoisomers have been shown to induce apoptosis in cancer cells through the modulation of both intrinsic and extrinsic signaling pathways.

Apoptosis Signaling Pathway

The diagram below illustrates the key molecular players involved in the apoptotic cascade initiated by **Intermedeol**'s stereoisomer, **isointermedeol**. This involves the activation of death

receptors on the cell surface (extrinsic pathway) and the release of cytochrome c from the mitochondria (intrinsic pathway), both converging on the activation of executioner caspases.



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Caption: Apoptosis induction by Isointermedeol.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **Intermedeol**, along with practical experimental protocols and a visualization of its role in apoptotic signaling. The compiled data and methodologies are intended to facilitate further research into the therapeutic potential of this promising natural compound. As research progresses, a deeper understanding of its mechanisms of action, particularly in inflammation, will be crucial for its development as a therapeutic agent.

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